(R)-Ambrisentan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

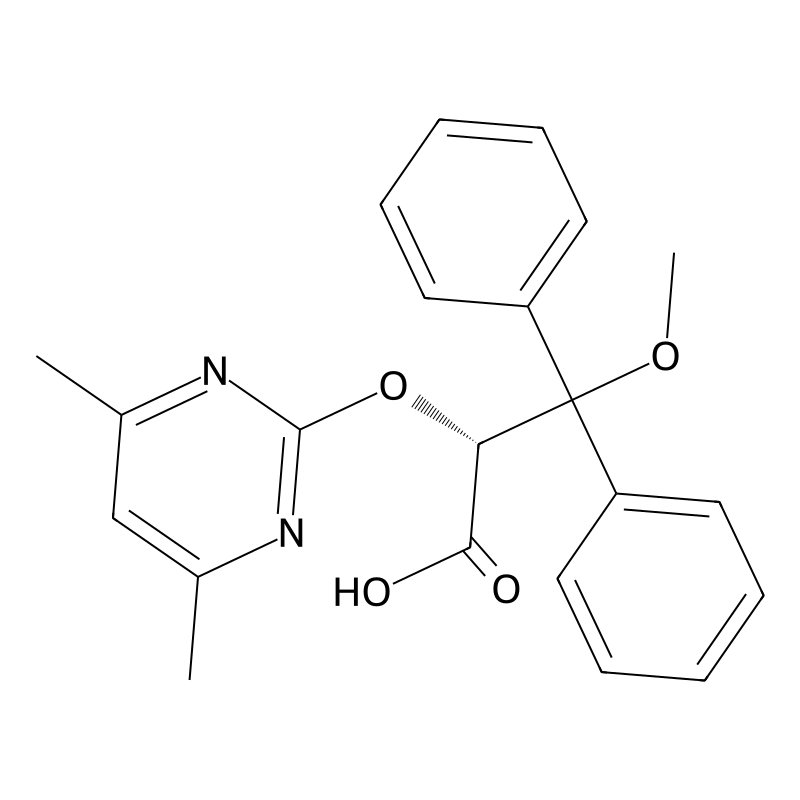

(R)-Ambrisentan, also known as (+)-(2S)-2-[(4,6-dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoic acid, is a selective endothelin receptor antagonist primarily targeting the endothelin type A receptor. It is utilized in the treatment of pulmonary arterial hypertension, aiding in vasodilation and improving exercise capacity in affected patients. The compound has a molecular formula of CHNO and a molecular weight of approximately 378.42 g/mol. Ambrisentan is characterized as a white to off-white crystalline solid, exhibiting low solubility in water but increased solubility at higher pH levels .

Endothelin Receptor Antagonism:

(R)-Ambrisentan belongs to a class of drugs called endothelin receptor antagonists (ERAs). These medications work by blocking the action of endothelin, a potent vasoconstrictor (substance that narrows blood vessels) produced by the body. Endothelin plays a significant role in the development and progression of PAH by causing abnormal constriction of pulmonary arteries, leading to increased blood pressure in the lungs. Studies have demonstrated that (R)-Ambrisentan effectively blocks endothelin receptors, particularly the endothelin type A (ETA) receptor, resulting in vasodilation and improved blood flow in the lungs, ultimately alleviating symptoms of PAH. [Source: National Institutes of Health. ]

Exploring Additional Applications:

Beyond PAH, researchers are investigating the potential of (R)-Ambrisentan in other conditions. These include:

- Scleroderma-associated pulmonary arterial hypertension (S-PAH): Studies suggest that (R)-Ambrisentan might be effective in treating S-PAH, a specific form of PAH associated with the autoimmune disease scleroderma. [Source: European Respiratory Journal. ]

- Pulmonary fibrosis: Early research suggests (R)-Ambrisentan's potential to slow the progression of pulmonary fibrosis, a chronic lung disease characterized by scarring of lung tissues. However, further investigation is needed to confirm its efficacy. [Source: National Institutes of Health. ]

- Cancer: Some studies have explored the potential anti-tumorigenic properties of (R)-Ambrisentan, suggesting its ability to inhibit cancer cell growth and proliferation. However, these findings are preliminary and require further investigation. [Source: National Institutes of Health. ]

- Darzens Reaction: This reaction involves the formation of an epoxide from benzophenone and methyl chloroacetate, which is crucial for synthesizing ambrisentan.

- Hydrolysis and Alcoholysis: Following the initial reaction, hydrolysis converts intermediates into racemic compounds, while alcoholysis helps resolve chirality.

- Glucuronidation: Ambrisentan is metabolized primarily by uridine 5’-diphosphate glucuronosyltransferases to form ambrisentan glucuronide, which is then further processed by cytochrome P450 enzymes .

Ambrisentan exhibits significant biological activity as an endothelin receptor antagonist:

- Mechanism of Action: By blocking the endothelin type A receptor, ambrisentan prevents vasoconstriction and promotes vasodilation, which is particularly beneficial in patients with pulmonary arterial hypertension.

- Pharmacokinetics: It is rapidly absorbed after oral administration, with peak plasma concentrations reached approximately two hours post-dose. The drug demonstrates high plasma protein binding (99%) and a terminal half-life of about 15 hours .

- Clinical Efficacy: Clinical trials have demonstrated that ambrisentan improves exercise capacity and reduces clinical worsening in patients with pulmonary arterial hypertension .

The synthesis of (R)-ambrisentan involves several steps:

- Formation of Epoxide: The initial step utilizes a Darzens reaction to create an epoxide from methyl chloroacetate.

- Chiral Resolution: Using (S)-dehydroabietylamine as a resolving agent allows for the isolation of the desired enantiomer.

- Final Coupling Reaction: The resolved compound is reacted with 4,6-dimethyl-2-(methylsulfonyl)pyrimidine in the presence of sodium amide to yield (R)-ambrisentan .

Ambrisentan's interactions with other drugs can influence its efficacy and safety profile:

- Drug Interactions: Co-administration with cyclosporine can increase ambrisentan exposure significantly; thus, dosage adjustments are recommended.

- Endothelin Receptor Interactions: The drug selectively inhibits endothelin type A receptors while sparing endothelin type B receptors, preserving some physiological functions like nitric oxide production .

Several compounds share structural or functional similarities with (R)-ambrisentan:

| Compound Name | Structure Similarity | Mechanism of Action | Unique Features |

|---|---|---|---|

| Bosentan | Yes | Non-selective endothelin receptor antagonist | Associated with liver toxicity |

| Darusentan | Yes | Selective for endothelin type A receptor | Similar efficacy but different side effect profile |

| Sitaxsentan | Yes | Selective endothelin receptor antagonist | Less commonly used; more research needed |

(R)-Ambrisentan stands out due to its high selectivity for the endothelin type A receptor and its favorable pharmacokinetic profile, making it a preferred choice in treating pulmonary arterial hypertension compared to other endothelin receptor antagonists .